Cas no 3664-95-7 (Prednisolone 21-Sulfate Sodium Salt)

Prednisolone 21-Sulfate Sodium Salt is a potent corticosteroid used for its anti-inflammatory and immunosuppressive properties. It offers a high degree of purity and stability, ensuring consistent therapeutic effects. The sodium salt form enhances solubility, facilitating easier administration. Its precise chemical structure ensures predictable pharmacokinetics, making it a reliable choice for various inflammatory and autoimmune conditions.
Prednisolone 21-Sulfate Sodium Salt structure
3664-95-7 structure
商品名:Prednisolone 21-Sulfate Sodium Salt
CAS番号:3664-95-7
MF:C21H28O8S.NA
メガワット:463.49700
CID:306371
PubChem ID:71751748

Prednisolone 21-Sulfate Sodium Salt 化学的及び物理的性質

名前と識別子

    • Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-21-(sulfooxy)-, sodium salt (1:1), (11b)-
    • Prednisolone 21-Sulfate Sodium Salt
    • Prednisolone 21-Sulf
    • Prednisolone 21-Sulfate Sodium Salt
    • Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, sodi um salt, (11β)- (1:1)
    • sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
    • Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfoooxy)-, monosodium salt, (11beta)-
    • UNII-W5M3C09LEA
    • prednisolone sodium sulfate
    • W5M3C09LEA
    • Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)-
    • EINECS 222-925-0
    • PREGNA-1,4-DIENE-3,20-DIONE, 11,17-DIHYDROXY-21-(SULFOOXY)-, SODIUM SALT (1:1), (11.BETA.)-
    • PREDNISOLONE SODIUM SULFATE [WHO-DD]
    • 3664-95-7
    • DB-246599
    • (11beta)-11,17-Dihydroxy-21-(Sulfooxy)-Pregna-1,4-Diene-3,20-Dione Sodium Salt (1:1)
    • インチ: InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1
    • InChIKey: LTWZNVWFOGRESW-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C2CCC3C4CCC(C(COS(O)(=O)=O)=O)(O)C4(C)CC(O)C3C2(C)C=C1.[Na+]

計算された属性

  • せいみつぶんしりょう: 463.14000
  • どういたいしつりょう: 462.132433
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 953
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 149

じっけんとくせい

  • ゆうかいてん: 165-166°C (dec.)
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • ようかいど: DMSO, Methanol
  • PSA: 146.58000
  • LogP: 2.46550

Prednisolone 21-Sulfate Sodium Salt セキュリティ情報

Prednisolone 21-Sulfate Sodium Salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-476223-1mg
Prednisolone-d8 21-Sulfate Sodium Salt,
3664-95-7
1mg
¥3610.00 2023-09-05
TRC
P703755-10mg
Prednisolone 21-Sulfate Sodium Salt
3664-95-7
10mg
$ 167.00 2023-09-06
TRC
P703755-100mg
Prednisolone 21-Sulfate Sodium Salt
3664-95-7
100mg
$ 1294.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-476223-1 mg
Prednisolone-d8 21-Sulfate Sodium Salt,
3664-95-7
1mg
¥3,610.00 2023-07-10
A2B Chem LLC
AF72575-10mg
Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)-
3664-95-7
10mg
$283.00 2024-04-20
A2B Chem LLC
AF72575-100mg
Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)-
3664-95-7
100mg
$1378.00 2024-04-20

Prednisolone 21-Sulfate Sodium Salt 関連文献

Related Articles

Prednisolone 21-Sulfate Sodium Saltに関する追加情報

Introduction to Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) and Its Recent Applications in Chemical and Biomedical Research

Prednisolone 21-Sulfate Sodium Salt, with the chemical identifier CAS No. 3664-95-7, is a well-documented compound that has garnered significant attention in the fields of pharmaceutical chemistry and biomedicine. This sulfated derivative of prednisolone exhibits unique biochemical properties that make it a valuable tool in both clinical and research settings. The compound's structural modification, specifically the introduction of a sulfate group at the 21-position, imparts enhanced solubility and stability, which are critical factors in drug formulation and delivery systems.

The sulfation of prednisolone at the 21-hydroxyl group not only improves its pharmacokinetic profile but also expands its therapeutic applications. Prednisolone itself is a synthetic corticosteroid with anti-inflammatory, immunosuppressive, and anti-allergic effects. The addition of a sulfate moiety enhances its binding affinity to certain steroid receptors, thereby modulating its biological activity more precisely. This modification has been extensively studied for its potential in treating a variety of inflammatory and autoimmune disorders.

Recent research has highlighted the role of Prednisolone 21-Sulfate Sodium Salt in modulating immune responses. Studies have demonstrated that this compound can selectively inhibit pro-inflammatory cytokine production while preserving regulatory immune functions. This selective action is particularly important in developing targeted therapies for chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound's ability to interact with specific nuclear receptors has been leveraged to develop novel drug candidates that exhibit reduced side effects compared to traditional corticosteroids.

In addition to its immunomodulatory properties, Prednisolone 21-Sulfate Sodium Salt has shown promise in neuroprotective applications. Emerging research indicates that this sulfated steroid can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and neuroinflammation. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a significant role in disease progression. The compound's ability to modulate microglial activation—a key driver of neuroinflammation—has been a focal point of recent investigations.

The pharmacokinetic profile of Prednisolone 21-Sulfate Sodium Salt has also been extensively characterized. Unlike free prednisolone, which exhibits rapid metabolism and short half-life, the sulfate salt demonstrates improved bioavailability and prolonged circulation time. This enhanced stability allows for more consistent therapeutic levels, reducing the frequency of administration required for efficacy. Such pharmacokinetic advantages have made this compound an attractive candidate for oral and parenteral formulations.

Moreover, the synthesis and purification of Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) have been refined through advanced chemical methodologies. Modern synthetic routes leverage enzymatic sulfation techniques to achieve high yields and purity, minimizing unwanted byproducts. These advancements have not only improved the scalability of production but also enhanced the reproducibility of experimental results in biomedical research.

The therapeutic potential of Prednisolone 21-Sulfate Sodium Salt extends beyond inflammation and neuroprotection. Preliminary studies have explored its role in modulating metabolic pathways associated with diabetes and obesity. The compound's ability to influence glucose homeostasis and lipid metabolism suggests its utility in managing metabolic syndromes alongside traditional antidiabetic agents. These findings underscore the broad therapeutic spectrum of this sulfated steroid derivative.

From a regulatory perspective, Prednisolone 21-Sulfate Sodium Salt has undergone rigorous testing to meet pharmaceutical standards for safety and efficacy. Clinical trials have provided valuable insights into its dosing regimens and potential adverse effects, ensuring that it can be safely integrated into therapeutic protocols for various medical conditions. The compound's well-characterized pharmacology has facilitated its approval for use in several clinical settings, particularly where targeted anti-inflammatory action is required.

The future direction of research on Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) is likely to focus on personalized medicine applications. By integrating genomics and proteomics data, researchers aim to identify patient subgroups that would benefit most from this compound's unique properties. Such tailored approaches could enhance treatment outcomes while minimizing individual variability in response.

In conclusion, Prednisolone 21-Sulfate Sodium Salt represents a significant advancement in corticosteroid therapy due to its enhanced pharmacological properties derived from sulfation at the 21-position. Its applications span immunomodulation, neuroprotection, metabolic regulation, and beyond, making it a versatile compound with broad therapeutic implications. As research continues to uncover new mechanisms of action and refine synthetic methodologies, this sulfated derivative is poised to play an increasingly important role in modern medicine.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd